1-(4-Ethylphenyl)prop-2-en-1-one
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Overview
Description
1-(4-Ethylphenyl)prop-2-en-1-one is an organic compound with the molecular formula C11H12O. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.
Preparation Methods
1-(4-Ethylphenyl)prop-2-en-1-one can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between 4-ethylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .
Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
1-(4-Ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring. Halogenation, nitration, and sulfonation are typical examples of such reactions.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex chalcones and related compounds.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is often used in studies to develop new therapeutic agents.
Materials Science: Due to its conjugated system, the compound is investigated for its optical and electronic properties, making it a candidate for use in organic electronics and photonics
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)prop-2-en-1-one varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
1-(4-Ethylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
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Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(4-ethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8H,2-3H2,1H3 |
InChI Key |
XFSGOIVPISTUIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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